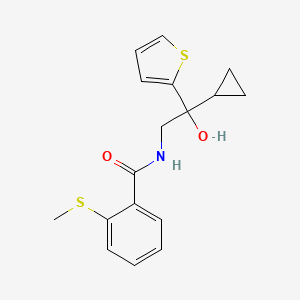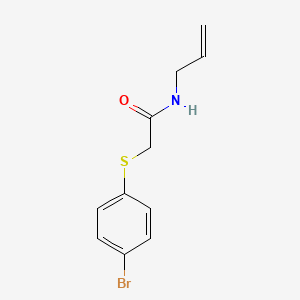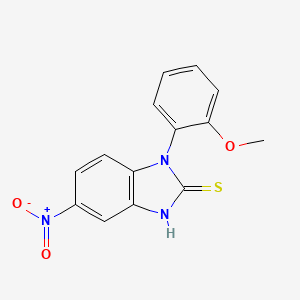
1-(2-methoxyphenyl)-5-nitro-1H-1,3-benzodiazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2-methoxyphenyl)-5-nitro-1H-1,3-benzodiazole-2-thiol” is a benzodiazole derivative. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring. The 2-methoxyphenyl group suggests the presence of a phenyl (benzene) ring with a methoxy (OCH3) group attached. The 5-nitro group indicates the presence of a nitro (NO2) group .
Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. The nitro group is often involved in redox reactions, and the thiol group can participate in nucleophilic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity would be determined by the functional groups present in the molecule .Aplicaciones Científicas De Investigación
Synthetic Chemistry and Drug Development
Compounds similar to 1-(2-methoxyphenyl)-5-nitro-1H-1,3-benzodiazole-2-thiol have been synthesized and evaluated for their potential in various applications, including drug development and as intermediates in organic synthesis. For instance, derivatives of benzothiazoles and benzodiazoles have been synthesized, showcasing their antibacterial activity and potential as pharmacologically active agents (Havaldar, Bhise, & Burudkar, 2004). These compounds have shown promise in inhibiting bacterial growth, indicating their utility in developing new antimicrobial agents.
Photostabilizers and Luminescence
The field of photostabilizers has also seen contributions from studies on similar compounds, where benzotriazole derivatives have been synthesized for their ultraviolet absorbing properties, suggesting applications in protecting materials from UV-induced degradation (Evans, 1981). Additionally, thiophenyl-derivatized nitrobenzoato antennas have been investigated for their potential in sensitizing Eu(III) and Tb(III) luminescence (Viswanathan & Bettencourt-Dias, 2006), offering new avenues for the development of luminescent materials.
Biological Applications
In the realm of biological applications, compounds with structures similar to 1-(2-methoxyphenyl)-5-nitro-1H-1,3-benzodiazole-2-thiol have been explored for their biological activities. This includes their use as fluorescent probes for detecting biological thiols, showcasing high sensitivity and potential applications in cellular imaging and biological studies (Feng et al., 2016). Such probes are crucial for understanding cellular processes and developing diagnostic tools.
Vasorelaxant Properties
Furthermore, derivatives of benzimidazoles, sharing a structural resemblance with the compound , have been studied for their vasorelaxant properties on isolated rat aortic rings (Estrada-Soto et al., 2006). These studies provide insights into their potential therapeutic applications in treating cardiovascular diseases by relaxing blood vessels.
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-methoxyphenyl)-6-nitro-1H-benzimidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c1-20-13-5-3-2-4-12(13)16-11-7-6-9(17(18)19)8-10(11)15-14(16)21/h2-8H,1H3,(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHMDGFVFHFWFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3=C(C=C(C=C3)[N+](=O)[O-])NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyphenyl)-5-nitro-1H-1,3-benzodiazole-2-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(pyridin-2-ylmethyl)-4-((pyridin-2-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2606760.png)
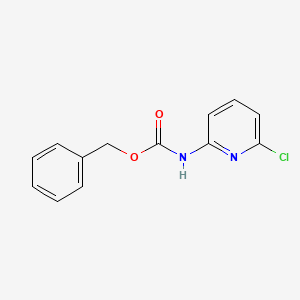
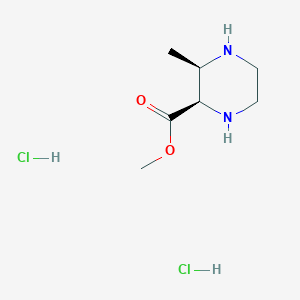
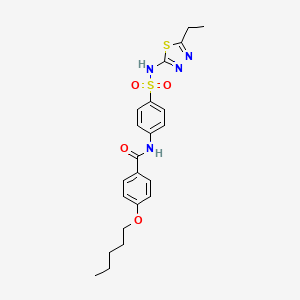
![5-methyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)isoxazole-3-carboxamide](/img/structure/B2606768.png)
![2-(4-(2-(2-oxobenzo[cd]indol-1(2H)-yl)ethyl)piperazin-1-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2606769.png)
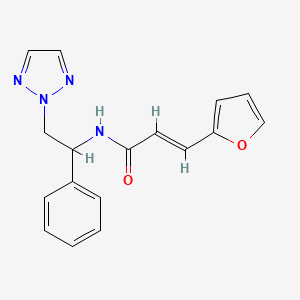
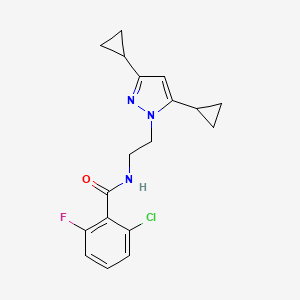
![4-allyl-5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2606774.png)
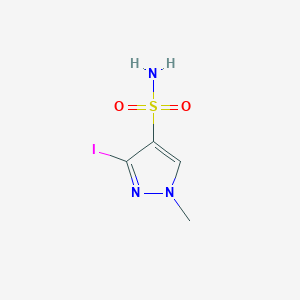
![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2606778.png)
![7-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2606780.png)
